1-(4-Methoxypyrimidin-2-yl)-4-propan-2-ylazepane
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Overview
Description
1-(4-Methoxypyrimidin-2-yl)-4-propan-2-ylazepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a methoxypyrimidine group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyrimidin-2-yl)-4-propan-2-ylazepane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypyrimidine and a suitable azepane precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the desired transformations.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxypyrimidin-2-yl)-4-propan-2-ylazepane can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
1-(4-Methoxypyrimidin-2-yl)-4-propan-2-ylazepane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)-4-propan-2-ylazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid: This compound shares the methoxypyrimidine group but has a different core structure, which affects its chemical properties and applications.
1-(4-Methoxypyrimidin-2-yl)-3-(2-nitrophenylsulfonyl)urea: Another similar compound with a sulfonylurea group, which imparts different biological activities and uses.
Uniqueness
1-(4-Methoxypyrimidin-2-yl)-4-propan-2-ylazepane is unique due to its specific combination of the azepane ring and methoxypyrimidine group
Properties
IUPAC Name |
1-(4-methoxypyrimidin-2-yl)-4-propan-2-ylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)12-5-4-9-17(10-7-12)14-15-8-6-13(16-14)18-3/h6,8,11-12H,4-5,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXEWWJMYIKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)C2=NC=CC(=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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